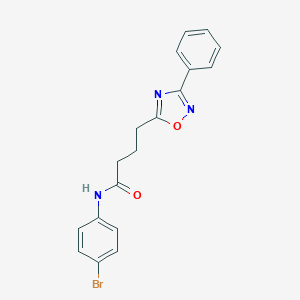
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CFA, is a widely studied compound in the field of medicinal chemistry. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. It has been found to selectively target tyrosine kinases, which are involved in the regulation of cell growth, proliferation, and differentiation. By inhibiting the activity of these kinases, N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can prevent the growth and spread of cancer cells. N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also inhibits the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. By blocking these pathways, N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can reduce inflammation and other pathological processes.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have various biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and reduce inflammation. N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways play crucial roles in the regulation of cell growth, survival, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with numerous research groups reporting its pharmacological effects and mechanism of action. However, N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also has some limitations. It is a relatively non-specific inhibitor, which can lead to off-target effects. It also has poor solubility in water, which can make it difficult to use in in vivo studies.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of research is the development of more specific inhibitors that can target specific tyrosine kinases or phosphodiesterases. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. Additionally, the in vivo efficacy and toxicity of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide need to be further studied to assess its potential as a therapeutic agent. Overall, the study of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has shown promising results and has the potential to lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 2-aminobenzamide with ethyl 3-chloro-4-fluorobenzoate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then treated with hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in high yield and purity. This method has been optimized and modified by various research groups to improve the yield and purity of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has shown promising results in the treatment of cancer, inflammation, and other diseases. N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of various enzymes and proteins, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. These enzymes and proteins play crucial roles in the development and progression of various diseases, making N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide a potential therapeutic agent.
Propriétés
Formule moléculaire |
C16H11ClFN3O2 |
|---|---|
Poids moléculaire |
331.73 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11ClFN3O2/c17-12-7-10(5-6-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
Clé InChI |
REMIGQGTEHVZSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)



![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)